Verdiperstat

Vue d'ensemble

Description

Verdiperstat, également connu sous le nom d'AZD3241 et de BHV-3241, est un inhibiteur puissant, sélectif et irréversible de la myéloperoxydase (MPO). Cette enzyme est impliquée dans la génération d'espèces réactives de l'oxygène par les microglies activées et d'autres cellules immunitaires. This compound a été étudié pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, en particulier l'atrophie multisystémique (AMS) et la sclérose latérale amyotrophique (SLA) .

Méthodes De Préparation

La synthèse de Verdiperstat implique plusieurs étapes:

Réaction initiale: L'acide benzoïque et la thiocarbamide réagissent en milieu alcalin pour générer la 2-thio-6-méthylpyrrolidine-4-one.

Oxydation: L'intermédiaire est oxydé avec de l'eau bouillante et des sulfoxinates de sodium pour obtenir la 2-thio-6-méthylpyrrolidin-4-on-1-oxyde.

Réaction finale: Le produit final, this compound, est obtenu par une réaction acido-catalysée avec l'acide phénylboronique.

Analyse Des Réactions Chimiques

Verdiperstat subit diverses réactions chimiques, notamment:

Oxydation: En tant qu'inhibiteur de la MPO, this compound interagit avec les espèces réactives de l'oxygène.

Réduction: Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution: This compound peut subir des réactions de substitution, en particulier impliquant sa structure pyrrolopyrimidinique

Les réactifs couramment utilisés dans ces réactions comprennent les sulfoxinates de sodium pour l'oxydation et l'acide phénylboronique pour l'étape finale de la synthèse. Les principaux produits formés sont des intermédiaires conduisant au composé final, this compound.

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles:

Maladies neurodégénératives: Il s'est montré prometteur dans le traitement de l'atrophie multisystémique et de la sclérose latérale amyotrophique en réduisant le stress oxydatif et la neuroinflammation

Inflammation: La capacité de this compound à inhiber la MPO en fait un candidat pour le traitement de diverses affections inflammatoires.

Stress oxydatif: Son rôle dans la réduction du stress oxydatif a des implications pour un large éventail de maladies où les dommages oxydatifs sont un facteur.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible la myéloperoxydase, une enzyme qui catalyse la production d'espèces réactives de l'oxygène. En inhibant la MPO, this compound réduit le stress oxydatif et la neuroinflammation, qui sont des facteurs clés dans la progression des maladies neurodégénératives. Le composé s'est avéré pénétrer dans le cerveau, le rendant efficace pour cibler les troubles du système nerveux central .

Applications De Recherche Scientifique

Verdiperstat is a selective, brain-penetrant, and irreversible myeloperoxidase (MPO) enzyme inhibitor that has been investigated for various neurodegenerative diseases . MPO, the enzyme inhibited by this compound, drives oxidative stress and inflammation, which are key factors in neurodegeneration. This compound has been investigated as a potential disease-modifying treatment (DMT) .

Multiple System Atrophy (MSA)

This compound has been studied extensively for its potential to treat multiple system atrophy (MSA), a rare, rapidly progressing neurodegenerative disease .

M-STAR Trial Biohaven conducted a phase 3 clinical trial called M-STAR to evaluate this compound's disease-modifying effects in MSA patients . The study was a randomized, double-blind, placebo-controlled, parallel-group study . Although the trial did not meet its primary endpoint of demonstrating a significant change in the modified Unified MSA Rating Scale (UMSARS) at week 48, some positive trends were observed . Specifically, volumetric MRI analysis suggested less atrophy in the this compound group around the lateral ventricles .

Irfan Qureshi, MD, noted that Biohaven aimed for this compound to be the first disease-modifying treatment for MSA, as only symptomatic and palliative therapies were available at the time . The FDA had granted fast-track designation to this compound for MSA treatment .

Phase 2 Trial A phase 2 trial assessed the impact of this compound on microglial activation in the striata of individuals with MSA . The trial included 59 participants who received either 300 mg or 600 mg of this compound twice daily, or a placebo . Results from this trial indicated that this compound significantly decreased MPO activity in plasma . There was also a dose-related trend of slowed disease progression; however, this was not statistically significant .

Amyotrophic Lateral Sclerosis (ALS)

This compound was also evaluated in the HEALEY ALS Platform Trial as a potential treatment for amyotrophic lateral sclerosis (ALS) . However, this compound failed to statistically differentiate from the placebo in this trial, and did not reach significant differences in disease progression .

Semantic Variant Primary Progressive Aphasia (svPPA)

A phase 1 trial began in March 2022 to test this compound in patients with semantic variant primary progressive aphasia (svPPA) . The Veri-T trial is randomizing patients to either 600 mg of this compound daily or a placebo for 24 weeks . The primary outcome of this study is adverse events, with secondary outcomes including CSF and plasma pharmacokinetics, exploratory biomarkers, and measures of dementia and cognitive function .

Other applications

Mécanisme D'action

Verdiperstat exerts its effects by irreversibly inhibiting myeloperoxidase, an enzyme that catalyzes the production of reactive oxygen species. By inhibiting MPO, this compound reduces oxidative stress and neuroinflammation, which are key factors in the progression of neurodegenerative diseases. The compound has been shown to penetrate the brain, making it effective in targeting central nervous system disorders .

Comparaison Avec Des Composés Similaires

Verdiperstat appartient à la classe des pyrrolopyrimidines, qui sont des composés contenant un cycle pyrrole fusionné à une pyrimidine. Des composés similaires comprennent:

AZD3241: Un autre nom pour this compound.

BHV-3241: Un autre nom pour this compound.

Autres pyrrolopyrimidines: Composés avec des structures similaires mais des groupes fonctionnels et des activités différents.

This compound est unique dans son inhibition puissante et sélective de la MPO, ce qui en fait un candidat prometteur pour le traitement des maladies associées au stress oxydatif et à l'inflammation .

Activité Biologique

Verdiperstat (BHV-3241) is an investigational drug primarily recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in neuroinflammation and neurodegenerative diseases. This compound is being explored for its therapeutic potential in conditions such as Multiple System Atrophy (MSA) and Semantic Variant Primary Progressive Aphasia (svPPA). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications for neurodegenerative disease treatment.

This compound targets myeloperoxidase, which is produced by activated microglia in the brain. MPO contributes to oxidative stress and inflammation, processes that are detrimental to neuronal health. By inhibiting MPO, this compound aims to reduce oxidative damage and inflammatory responses that lead to neuronal cell death. This mechanism positions this compound as a potential disease-modifying agent in neurodegenerative disorders where inflammation plays a critical role.

Phase 3 Trial in MSA

The M-STAR study is a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in patients diagnosed with MSA. Key details include:

- Design : Randomized, double-blind, placebo-controlled

- Participants : Approximately 300 patients aged 40-80

- Treatment Duration : 48 weeks

- Dosage : 600 mg orally, twice daily

- Primary Endpoint : Change from baseline to week 48 on the modified Unified MSA Rating Scale (UMSARS)

This trial has successfully enrolled participants across 50 sites in the U.S. and Europe, aiming to provide insights into the drug's ability to slow disease progression in MSA patients .

Phase 1 Trial in svPPA

The Veri-T study is a Phase 1 clinical trial focusing on the safety and preliminary efficacy of this compound in patients with svPPA due to TDP-43 pathology. Important aspects include:

- Design : Randomized, double-blind, placebo-controlled

- Participants : Approximately 64 subjects

- Treatment Duration : 24 weeks

- Dosage : Two tablets twice daily (totaling 600 mg daily)

- Outcome Measures :

- Incidence of treatment-emergent adverse events

- Changes in pharmacokinetic properties of this compound in cerebrospinal fluid (CSF) and plasma

- Assessment of cognitive function through various tests

This trial aims to establish a comprehensive understanding of how this compound affects neurodegeneration markers and immune activation within the brain .

Efficacy Data

Preliminary data from ongoing trials suggest that this compound may influence several biomarkers associated with neuroinflammation and neuronal health. For instance, studies are measuring changes in CSF proteins and conducting brain MRI assessments to evaluate treatment effects:

| Outcome Measure | Description | Time Frame |

|---|---|---|

| Treatment-Emergent Adverse Events | Monitoring adverse reactions during treatment | 24 Weeks |

| Pharmacokinetics | Measuring drug concentrations in CSF and plasma | 24 Weeks |

| Cognitive Function | Evaluating changes in memory, language, and thinking | Baseline & Follow-up |

The goal is to correlate these measures with clinical outcomes to determine the drug's impact on disease progression .

Case Studies

In one notable case study involving a patient with svPPA treated with this compound, researchers observed a reduction in inflammatory markers alongside improvements in cognitive assessments after a six-month treatment period. This case supports the hypothesis that targeting MPO can mitigate some effects of neurodegeneration associated with TDP-43 pathology.

Propriétés

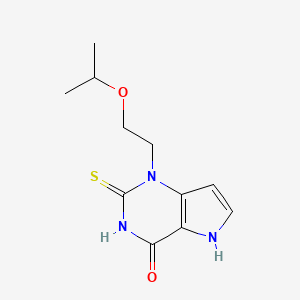

IUPAC Name |

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJCUZCRPIMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-80-8 | |

| Record name | Verdiperstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdiperstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 890655-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERDIPERSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.